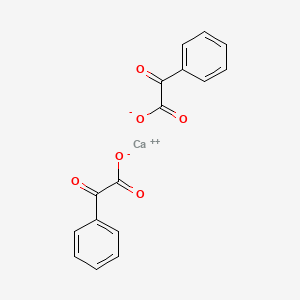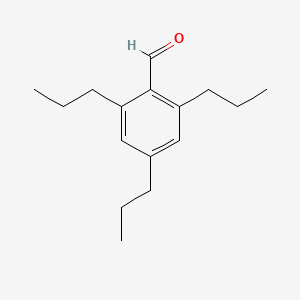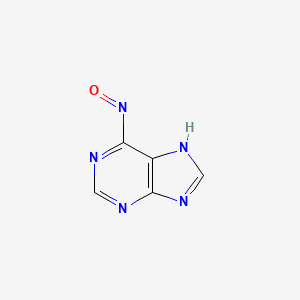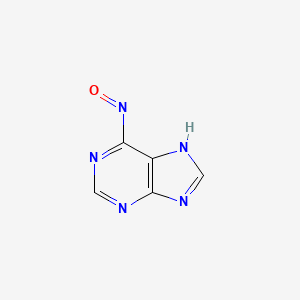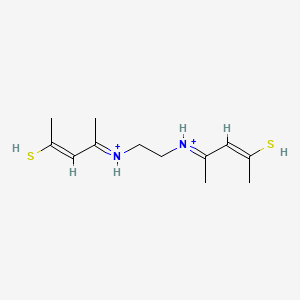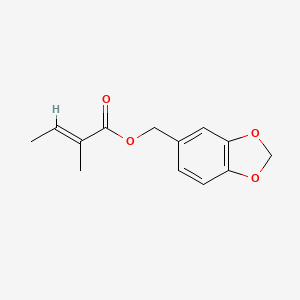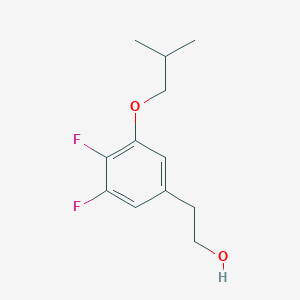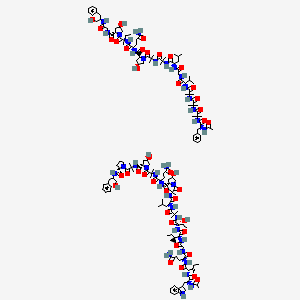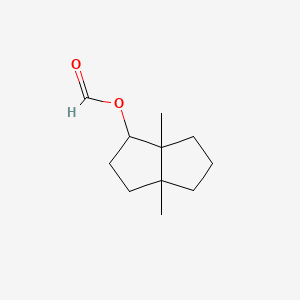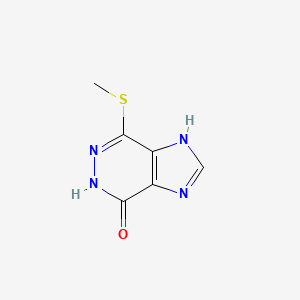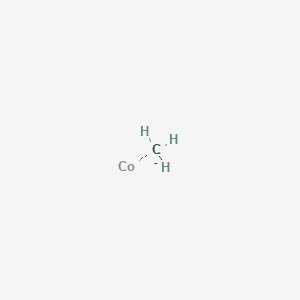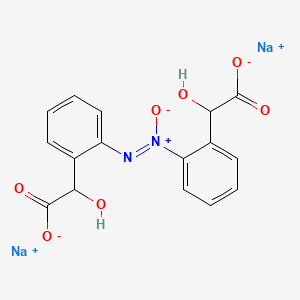
Disodium 2,2'-azoxybis(hydroxyphenylacetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 2,2’-azoxybis(hydroxyphenylacetate) is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of two hydroxyphenyl groups linked by an azoxy bridge, with disodium as the counterion. This compound is of interest due to its potential reactivity and utility in different chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 2,2’-azoxybis(hydroxyphenylacetate) typically involves the reaction of hydroxyphenylacetic acid with an azoxy compound under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the disodium salt. The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of disodium 2,2’-azoxybis(hydroxyphenylacetate) may involve large-scale batch or continuous processes. The raw materials are mixed in reactors equipped with temperature and pH control systems. The reaction mixture is then subjected to purification steps, such as filtration and crystallization, to isolate the final product. Quality control measures are implemented to ensure consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Disodium 2,2’-azoxybis(hydroxyphenylacetate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the azoxy group.
Reduction: Reduction reactions can convert the azoxy group to azo or amine groups.
Substitution: The hydroxyphenyl groups can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different azoxy derivatives, while reduction can produce azo or amine compounds. Substitution reactions can result in various substituted hydroxyphenyl derivatives.
Scientific Research Applications
Disodium 2,2’-azoxybis(hydroxyphenylacetate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of disodium 2,2’-azoxybis(hydroxyphenylacetate) involves its interaction with molecular targets and pathways. The azoxy group can participate in redox reactions, influencing cellular processes. The hydroxyphenyl groups can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Disodium 2,2’-azoxybis(hydroxyphenylacetate) can be compared with other similar compounds, such as:
Disodium 2,2’-azobis(hydroxyphenylacetate): Similar structure but with an azo instead of an azoxy group.
Disodium 2,2’-azoxybis(phenylacetate): Lacks the hydroxy groups on the phenyl rings.
Disodium 2,2’-azoxybis(hydroxybenzoate): Contains a benzoate group instead of a phenylacetate group.
Properties
CAS No. |
94166-72-0 |
|---|---|
Molecular Formula |
C16H12N2Na2O7 |
Molecular Weight |
390.25 g/mol |
IUPAC Name |
disodium;2-[2-[[[2-[carboxylato(hydroxy)methyl]phenyl]-oxidoazaniumylidene]amino]phenyl]-2-hydroxyacetate |
InChI |
InChI=1S/C16H14N2O7.2Na/c19-13(15(21)22)9-5-1-3-7-11(9)17-18(25)12-8-4-2-6-10(12)14(20)16(23)24;;/h1-8,13-14,19-20H,(H,21,22)(H,23,24);;/q;2*+1/p-2 |
InChI Key |
RKVZVQFWSALQLP-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)[O-])O)N=[N+](C2=CC=CC=C2C(C(=O)[O-])O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


